molecular formula C6H12N2O B3090803 1,3-Dimethylpiperazin-2-one CAS No. 1214045-30-3

1,3-Dimethylpiperazin-2-one

Cat. No. B3090803
CAS RN: 1214045-30-3
M. Wt: 128.17 g/mol
InChI Key: YQJJLFIFLZHBSB-UHFFFAOYSA-N
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Description

1,3-Dimethylpiperazin-2-one is a chemical compound with the molecular formula C6H12N2O . It is used for research and development purposes . The compound is typically stored in a dark, dry place at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of 1,3-Dimethylpiperazin-2-one is represented by the InChI code 1S/C6H12N2O/c1-5-6(9)8(2)4-3-7-5/h5,7H,3-4H2,1-2H3 . The molecular weight of the compound is 128.17 .


Physical And Chemical Properties Analysis

1,3-Dimethylpiperazin-2-one is a solid compound . The molecular weight of the compound is 128.17 . The compound’s InChI code is 1S/C6H12N2O/c1-5-6(9)8(2)4-3-7-5/h5,7H,3-4H2,1-2H3 .

Scientific Research Applications

CCR1 Antagonists for Inflammatory Diseases

1,3-Dimethylpiperazin-2-one derivatives have applications as CCR1 antagonists, which are useful in treating inflammatory diseases. These derivatives exhibit good receptor affinity and in vivo pharmacokinetic properties, showing superior profiles compared to closely related compounds (Norman, 2006).

Synthesis of Delta-Opioid Receptor Ligands

This compound plays a role in the synthesis of delta-opioid receptor ligands. A high-yield enantioconvergent synthesis from trans-2,5-dimethylpiperazine has been developed, allowing for the production of enantiomerically pure diamine in significant quantities (Janetka et al., 2003).

Safety and Hazards

1,3-Dimethylpiperazin-2-one is classified as a skin irritant (Category 2) and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . In case of contact, it is recommended to wash off with soap and plenty of water .

Mechanism of Action

Target of Action

The primary target of 1,3-Dimethylpiperazin-2-one is Protease-Activated Receptor 2 (PAR2) which is a cell surface protein linked to G-protein dependent and independent intracellular signaling pathways . PAR2 produces a wide range of physiological responses, including those related to metabolism, inflammation, pain, and cancer .

Mode of Action

1,3-Dimethylpiperazin-2-one interacts with its target, PAR2, in a unique way. It acts as an antagonist, inhibiting PAR2 binding of and activation by structurally distinct PAR2 agonists in a concentration-dependent manner .

Biochemical Pathways

The antagonism of PAR2 by 1,3-Dimethylpiperazin-2-one affects multiple intracellular signaling pathways. These include pathways leading to Ca2+ release, extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation, Ras homologue gene family, member A (RhoA) activation, and inhibition of forskolin-induced cAMP accumulation .

Result of Action

The antagonistic action of 1,3-Dimethylpiperazin-2-one on PAR2 results in the inhibition of multiple PAR2-induced signaling pathways and functional responses. This includes the expression and secretion of inflammatory cytokines and cell apoptosis and migration in human colon adenocarcinoma grade II cell line (HT29) and human breast adenocarcinoma cells (MDA-MB-231) .

Action Environment

The action, efficacy, and stability of 1,3-Dimethylpiperazin-2-one can be influenced by various environmental factors These may include temperature, pH, and the presence of other substances in the environment.

properties

IUPAC Name

1,3-dimethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5-6(9)8(2)4-3-7-5/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJJLFIFLZHBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CCN1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethylpiperazin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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